5-(N,N-Dibenzylglycyl)salicylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(dibenzylamino)acetyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c24-23(28)20-13-19(11-12-21(20)26)22(27)16-25(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,26H,14-16H2,(H2,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLPQXRWAKCKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184651 | |

| Record name | 5-((Bis(benzyl)amino)acetyl)salicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30566-92-8 | |

| Record name | 5-[2-[Bis(phenylmethyl)amino]acetyl]-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30566-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-((Bis(benzyl)amino)acetyl)salicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030566928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((Bis(benzyl)amino)acetyl)salicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[[bis(benzyl)amino]acetyl]salicylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-(N,N-Dibenzylglycyl)salicylamide" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(N,N-Dibenzylglycyl)salicylamide is a chemical compound primarily recognized as a key intermediate in the synthesis of the beta-blocker Labetalol.[1][2] This guide provides a comprehensive overview of its chemical properties, structural information, and known synthesis protocols. Due to the limited availability of public data, this document focuses on foundational knowledge and established synthetic routes. Further experimental research is required to fully elucidate its spectral characteristics and potential biological activities.

Chemical Structure and Properties

This compound possesses a molecular structure characterized by a salicylamide core functionalized with a dibenzylglycyl group at the 5th position.

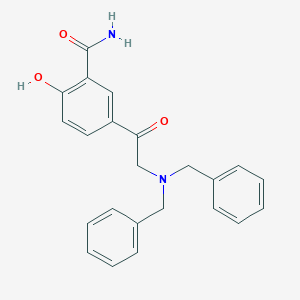

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these values are estimates and may vary based on experimental conditions.

| Property | Value | Source |

| CAS Number | 30566-92-8 | [3][4] |

| Molecular Formula | C₂₃H₂₂N₂O₃ | [3][5] |

| Molecular Weight | 374.43 g/mol | [3][5] |

| Appearance | Light beige or white powder | [3][6] |

| Melting Point | 168 °C | [3] |

| Boiling Point | 503.44°C (rough estimate) | |

| Density | 1.2085 (rough estimate) | |

| pKa | 6.27 ± 0.20 (Predicted) | |

| Solubility | Soluble in ethyl acetate and methanol. | [6] |

Spectral Data

Synthesis Protocols

The primary synthesis route for this compound involves the reaction of 5-(bromoacetyl)salicylamide with dibenzylamine.

Synthesis Workflow

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on established synthesis methods.[7]

Materials:

-

5-Bromoacetyl salicylamide (515 g)

-

Dibenzylamine (750 g)

-

Ethyl methyl ketone (3.0 L)

-

Ethyl acetate (5 L)

Procedure:

-

A solution of dibenzylamine (750 g) in ethyl methyl ketone (3.0 L) is prepared in a suitable reaction vessel.

-

5-Bromoacetyl salicylamide (515 g) is added to the stirred solution.

-

The mixture is heated to reflux and maintained at this temperature for one hour.

-

After the reflux period, the mixture is cooled, and the precipitated dibenzylamine hydrobromide is removed by filtration and subsequently dried.

-

The filtrate is allowed to cool further, which induces the crystallization of the crude product.

-

The crude product is collected by filtration and dried.

-

For purification, the crude solid is recrystallized from ethyl acetate (5 L).

-

The resulting purified this compound is obtained as an off-white solid (336 g).

A Chinese patent suggests an alternative method where the reaction is carried out in a solvent system of a carbinol and water at a temperature not exceeding 40°C.[8] This method is reported to offer high product yield and purity, making it suitable for industrial-scale production.[8]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity or mechanism of action of this compound itself. Its primary known role is as a precursor in the synthesis of Labetalol, a drug with adrenergic antagonist properties.

The broader class of salicylamides is known to exhibit a wide range of biological activities. However, the specific contributions of the dibenzylglycyl moiety to the overall pharmacological profile of this particular derivative have not been elucidated.

Applications and Future Research

The principal application of this compound is as a critical intermediate in the pharmaceutical manufacturing of Labetalol.[1][2]

Future research should focus on:

-

Comprehensive Spectral Analysis: Detailed NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry to provide a complete characterization profile.

-

Biological Screening: Evaluation of its potential pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, or anticancer effects, given the diverse activities of other salicylamide derivatives.

-

Mechanism of Action Studies: If any biological activity is identified, further studies to determine its molecular targets and signaling pathways would be warranted.

Conclusion

This compound is a well-defined chemical intermediate with established synthesis protocols. While its physicochemical properties are partially characterized, a significant gap exists in the public domain regarding its detailed spectral data and potential biological activities beyond its role as a precursor to Labetalol. This guide provides a foundational understanding of the compound and highlights key areas for future scientific investigation.

References

- 1. CN101560171A - Method for preparing 5-(N,N-dibenzylglycyl) salicylamide - Google Patents [patents.google.com]

- 2. This compound | 30566-92-8 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | CAS 30566-92-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 5-(N,N-Dibenzylglycyl)-salicylamide | CymitQuimica [cymitquimica.com]

- 6. cphi-online.com [cphi-online.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0015687) [hmdb.ca]

An In-depth Technical Guide to 5-(N,N-Dibenzylglycyl)salicylamide: A Key Intermediate in Labetalol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(N,N-Dibenzylglycyl)salicylamide (CAS Number: 30566-92-8), a crucial chemical intermediate in the synthesis of the antihypertensive drug, Labetalol. While direct biological activity and extensive pharmacological data for this compound are not widely documented, its significance in the pharmaceutical manufacturing process is substantial. This document details its physicochemical properties, provides a comprehensive synthesis protocol, and explores its relationship with the final active pharmaceutical ingredient, Labetalol. The guide also infers potential biological relevance by examining the mechanism of action of Labetalol, for which this compound is a precursor.

Introduction

This compound is a salicylamide derivative that serves as a key building block in the multi-step synthesis of Labetalol, a medication used to treat high blood pressure and manage angina.[1][2] As an intermediate, its primary role is in facilitating the construction of the final molecular structure of Labetalol. Understanding the properties and synthesis of this intermediate is critical for process optimization, impurity profiling, and ensuring the quality of the final drug product. While some sources note its nature as a nucleophilic reagent with no observed toxic effects in rats, its broader biological profile remains largely unexplored in public literature.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 30566-92-8 | [2] |

| Molecular Formula | C23H22N2O3 | [2] |

| Molecular Weight | 374.43 g/mol | [2] |

| Melting Point | 168 °C | [2] |

| Boiling Point | 503.44°C (estimated) | [2] |

| Density | 1.2085 g/cm³ (estimated) | [2] |

| Appearance | White to off-white or light beige crystalline powder | [3][4] |

| Solubility | Soluble in ethyl acetate and methanol | [3] |

| Purity | Typically ≥ 95% or ≥ 98% | [2][3] |

Synthesis of this compound

The synthesis of this compound is a well-documented procedure. The following protocol is based on established chemical literature.

Experimental Protocol

Reaction: The synthesis involves the reaction of 5-Bromoacetyl salicylamide with dibenzylamine in an appropriate solvent.[4]

Materials:

-

5-Bromoacetyl salicylamide

-

Dibenzylamine

-

Ethyl methyl ketone (or another suitable solvent)

-

Ethyl acetate (for recrystallization)

Procedure:

-

A solution of dibenzylamine is prepared in ethyl methyl ketone in a reaction vessel equipped with a stirrer and a reflux condenser.

-

5-Bromoacetyl salicylamide is added to the stirred solution.

-

The mixture is heated to reflux and maintained at this temperature for approximately one hour.

-

During the reaction, dibenzylamine hydrobromide precipitates as a byproduct.

-

After the reflux period, the mixture is cooled, and the precipitated dibenzylamine hydrobromide is removed by filtration.

-

The filtrate, containing the crude product, is allowed to cool further to induce crystallization.

-

The crystallized crude this compound is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product as an off-white solid.[4]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Role in Labetalol Synthesis and Inferred Biological Relevance

This compound is a precursor to the final active drug, Labetalol. The subsequent synthetic steps involve the reduction of the ketone group and debenzylation to yield Labetalol.

Logical Relationship in Labetalol Synthesis

The diagram below illustrates the position of this compound in the broader synthesis of Labetalol.

Mechanism of Action of Labetalol

While this compound itself is not known to be pharmacologically active in the same manner, its final product, Labetalol, is a well-characterized adrenergic receptor antagonist.[5][6] Labetalol exerts its antihypertensive effects through a dual mechanism of action:

-

β-Adrenergic Blockade: It is a non-selective antagonist of β1- and β2-adrenergic receptors.[7] Blockade of β1-receptors in the heart reduces heart rate and contractility, while blockade of β2-receptors can lead to some peripheral vasoconstriction and bronchoconstriction.[8]

-

α1-Adrenergic Blockade: It is also a selective antagonist of α1-adrenergic receptors in vascular smooth muscle.[7] This leads to vasodilation and a decrease in peripheral resistance.

The combination of these actions results in a reduction in blood pressure without the reflex tachycardia that can be associated with pure vasodilators.[9]

The signaling pathway for Labetalol's mechanism of action is depicted below. It is important to reiterate that this pathway describes the action of the final drug product, not the intermediate compound of focus in this guide.

References

- 1. Arylethanolamines derived from salicylamide with alpha- and beta-adrenoceptor blocking activities. Preparation of labetalol, its enantiomers, and related salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 30566-92-8 [chemicalbook.com]

- 3. 5-(N,N-Dibenzylglycyl)-salicylamide | CymitQuimica [cymitquimica.com]

- 4. prepchem.com [prepchem.com]

- 5. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Labetalol - Wikipedia [en.wikipedia.org]

- 7. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. labeling.pfizer.com [labeling.pfizer.com]

An In-depth Technical Guide to 5-(N,N-Dibenzylglycyl)salicylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of 5-(N,N-Dibenzylglycyl)salicylamide, a key intermediate in the pharmaceutical industry. The information is presented to support research and development activities, offering detailed experimental protocols and clearly structured data.

Core Compound Data

This compound is a complex organic molecule utilized primarily as an intermediate in the synthesis of various pharmaceutical compounds, notably in the preparation of Labetalol, a medication used to treat high blood pressure.[1] Its chemical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 374.43 g/mol | [2] |

| Molecular Formula | C₂₃H₂₂N₂O₃ | [2] |

| CAS Number | 30566-92-8 | |

| Appearance | Off-white solid / White Powder | [2] |

| Melting Point | 168 °C |

Synthesis of this compound

The primary synthesis route for this compound involves the reaction of 5-Bromoacetyl salicylamide with dibenzylamine. This nucleophilic substitution reaction is a critical step in the formation of the final product.

This protocol details the synthesis of this compound from 5-bromoacetyl salicylamide and dibenzylamine.

Materials:

-

5-Bromoacetyl salicylamide

-

Dibenzylamine

-

Ethyl methyl ketone

-

Ethyl acetate

Procedure:

-

A solution of dibenzylamine (750 g) in ethyl methyl ketone (3.0 L) is prepared and stirred.[3]

-

To this solution, 5-Bromoacetyl salicylamide (515 g) is added.[3]

-

The mixture is heated to reflux and maintained for one hour.[3]

-

Following the reflux, the dibenzylamine hydrobromide precipitate is filtered off and dried.[3]

-

The filtrate is then allowed to cool, which induces the crystallization of the crude product.[3]

-

The crude this compound is collected by filtration and dried.[3]

-

For purification, the crude product is recrystallized from ethyl acetate (5 L) to yield an off-white solid.[3]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

Unveiling the Solubility Profile of 5-(N,N-Dibenzylglycyl)salicylamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility of 5-(N,N-Dibenzylglycyl)salicylamide in organic solvents. While quantitative solubility data remains largely unpublished in readily accessible literature, this document consolidates qualitative information gleaned from synthetic and purification protocols, offering valuable insights for researchers working with this compound.

Qualitative Solubility Data

The solubility of a compound is a critical physicochemical property, influencing its behavior in various experimental and pharmaceutical contexts. Although precise numerical data for this compound is not publicly available, its solubility characteristics can be inferred from the solvents utilized in its synthesis and purification processes. The following table summarizes the qualitative solubility of this compound in various organic solvents.

| Organic Solvent | Solubility Indication | Process Context |

| Ethyl Acetate | Soluble, particularly upon heating | Used for recrystallization of the crude product, indicating good solubility at elevated temperatures and lower solubility at room temperature, which facilitates crystallization upon cooling. |

| Ethyl Methyl Ketone | Soluble upon heating | The compound is heated at reflux in this solvent during a subsequent reaction step, suggesting it is soluble under these conditions. |

| Carbinol/Water Mixture | Soluble | Employed as the solvent system for the initial synthesis reaction. The specific "carbinol" is not detailed, but this suggests solubility in a polar protic solvent mixture. |

| Dimethylformamide (DMF) | Soluble | A related sodium salt of 5-(N,N-dibenzylglycyl)-salicylamide is dissolved in DMF for a subsequent reaction, suggesting the parent compound may also have solubility in this polar aprotic solvent. |

Experimental Protocols

The following experimental protocols, extracted from public records, detail the synthesis of this compound and provide the context for the qualitative solubility information presented above.

Synthesis of this compound

This protocol describes a common method for the synthesis of the target compound.

Materials:

-

5-Bromoacetyl salicylamide

-

Dibenzylamine

-

Ethyl methyl ketone

-

Ethyl acetate

Procedure:

-

A solution of dibenzylamine (750 g) in ethyl methyl ketone (3.0 L) is prepared and stirred.

-

5-Bromoacetyl salicylamide (515 g) is added to the solution.

-

The mixture is heated at reflux for one hour.

-

The resulting dibenzylamine hydrobromide precipitate is filtered off and dried.

-

The filtrate is allowed to cool, leading to the crystallization of the crude this compound.

-

The crude product is collected by filtration and dried.

-

Purification is achieved by recrystallization from ethyl acetate (5 L) to yield this compound as an off-white solid.

Alternative Synthesis and Purification

A patent describes an alternative method emphasizing purification.

Materials:

-

Dibenzylamine

-

5-(bromoacetyl) salicylamide

-

Carbinol

-

Water

-

Ethyl acetate

Procedure:

-

Dibenzylamine and 5-(bromoacetyl) salicylamide are mixed in a molar ratio greater than or equal to 2.

-

A mixture of a carbinol and water is used as the solvent.

-

The reaction is carried out under reflux conditions at a temperature not exceeding 40°C.

-

The reaction product is centrifuged to obtain a crude product.

-

The crude product is refined using ethyl acetate to yield the final this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound, as described in the experimental protocols.

Caption: Synthesis and Purification Workflow for this compound.

Spectroscopic and Synthetic Profile of 5-(N,N-Dibenzylglycyl)salicylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and spectroscopic properties of 5-(N,N-Dibenzylglycyl)salicylamide, a key intermediate in the synthesis of the antihypertensive drug Labetalol. Due to the limited availability of public domain experimental spectroscopic data for this compound, this document presents a detailed synthesis protocol and predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS). The predicted data is based on the analysis of its precursors, salicylamide and dibenzylamine, and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for researchers involved in the synthesis and characterization of Labetalol and related compounds.

Introduction

This compound is a crucial building block in the multi-step synthesis of Labetalol, a mixed alpha/beta-adrenergic antagonist used for the treatment of high blood pressure. The purity and structural integrity of this intermediate are paramount for the successful synthesis of the final active pharmaceutical ingredient. This document outlines the synthetic route to this compound and provides a detailed, albeit predicted, spectroscopic profile to aid in its characterization.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₂₂N₂O₃ |

| Molecular Weight | 374.43 g/mol |

| Melting Point | 168 °C |

| Appearance | Off-white to light beige solid |

Experimental Protocol: Synthesis of this compound[1]

This synthesis protocol is based on the reaction of 5-bromoacetyl salicylamide with dibenzylamine.

Materials:

-

5-Bromoacetyl salicylamide

-

Dibenzylamine

-

Ethyl methyl ketone

-

Ethyl acetate

Procedure:

-

A solution of dibenzylamine (750 g) in ethyl methyl ketone (3.0 L) is prepared in a suitable reaction vessel.

-

To this stirred solution, 5-bromoacetyl salicylamide (515 g) is added.

-

The reaction mixture is heated to reflux and maintained at this temperature for one hour.

-

After one hour, the precipitated dibenzylamine hydrobromide is removed by filtration and dried.

-

The filtrate is allowed to cool to room temperature, during which the crude this compound crystallizes.

-

The crude product is collected by filtration and dried.

-

For purification, the crude solid is recrystallized from ethyl acetate (5 L).

-

The purified this compound is obtained as an off-white solid (336 g) with a melting point of 168 °C.[1]

Spectroscopic Data (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the salicylamide moiety and the dibenzylglycyl group. The table below summarizes the predicted chemical shifts (δ) in ppm. For reference, the experimental data for salicylamide is also provided.[2]

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Salicylamide

| Assignment (this compound) | Predicted δ (ppm) | Multiplicity | Integration | Assignment (Salicylamide) | Experimental δ (ppm)[2] | Multiplicity | Integration |

| Ar-OH | ~13.0 | Singlet (broad) | 1H | Ar-OH | 13.40 | Singlet (broad) | 1H |

| Aromatic H (salicylamide) | 6.9 - 8.0 | Multiplet | 3H | Aromatic H | 6.85-7.89 | Multiplet | 4H |

| CONH₂ | 7.5 - 8.5 | Singlet (broad) | 2H | CONH₂ | 7.94, 8.46 | Singlet (broad) | 2H |

| Ar-H (benzyl) | 7.2 - 7.4 | Multiplet | 10H | - | - | - | - |

| -CH₂- (benzyl) | ~3.8 | Singlet | 4H | - | - | - | - |

| -CH₂- (glycyl) | ~3.5 | Singlet | 2H | - | - | - | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will contain signals for the carbons of the salicylamide core and the dibenzylglycyl substituent. The experimental data for salicylamide is included for comparison.[3]

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Salicylamide

| Assignment (this compound) | Predicted δ (ppm) | Assignment (Salicylamide) | Experimental δ (ppm)[3] |

| C=O (amide) | ~170 | C=O (amide) | 171.8 |

| C-OH | ~160 | C-OH | 161.4 |

| Aromatic C (salicylamide) | 115 - 140 | Aromatic C | 114.8 - 134.7 |

| Aromatic C (benzyl) | 125 - 140 | - | - |

| -CH₂- (benzyl) | ~58 | - | - |

| -CH₂- (glycyl) | ~55 | - | - |

| C=O (glycyl) | ~195 | - | - |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Functional Group | Vibration |

| 3500 - 3300 | O-H | Stretching (broad, intramolecular H-bond) |

| 3400 - 3200 | N-H | Stretching (amide) |

| 3100 - 3000 | C-H | Stretching (aromatic) |

| 2950 - 2850 | C-H | Stretching (aliphatic) |

| ~1680 | C=O | Stretching (amide) |

| ~1650 | C=O | Stretching (ketone) |

| 1600 - 1450 | C=C | Stretching (aromatic) |

Mass Spectrometry (MS)

For the mass spectrum, the molecular ion peak [M]⁺ is predicted to be observed at m/z 374. Key fragmentation patterns would likely involve the loss of benzyl groups (C₇H₇, 91 Da) and cleavage of the glycyl side chain.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 374 | [M]⁺ |

| 283 | [M - C₇H₇]⁺ |

| 192 | [M - 2(C₇H₇)]⁺ |

| 120 | [Salicylamide fragment]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to its spectroscopic characterization.

Caption: Synthetic and Spectroscopic Workflow.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive, predicted spectroscopic profile to aid in its characterization. While experimental data remains elusive in the public domain, the information presented herein offers a solid foundation for researchers working with this important pharmaceutical intermediate. The provided logical workflow visually encapsulates the process from synthesis to structural elucidation, serving as a practical guide for laboratory work.

References

The Nucleophilic Character of 5-(N,N-Dibenzylglycyl)salicylamide: A Theoretical Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(N,N-Dibenzylglycyl)salicylamide is a complex molecule featuring multiple functional groups that can exhibit nucleophilic properties. This technical guide provides a detailed theoretical analysis of the potential mechanism of action of this compound as a nucleophilic reagent. In the absence of direct experimental data on its nucleophilic reactivity, this paper extrapolates from the known chemical behavior of its constituent moieties: a tertiary amine, an amide, and a phenolic hydroxyl group. We explore the relative nucleophilicity of these sites, propose potential reaction pathways with electrophilic partners, and outline experimental protocols for the empirical determination of its nucleophilic character. This document serves as a foundational resource for researchers investigating the chemical and biological activities of this and structurally related compounds.

Introduction

Salicylamide and its derivatives are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The specific compound, this compound, incorporates a dibenzylated amino acid moiety attached to the salicylamide core. This unique structure presents several potential sites for nucleophilic attack, suggesting a mechanism of action that could involve covalent interactions with biological electrophiles. Understanding the nucleophilic potential of this molecule is crucial for elucidating its mechanism of action, predicting potential biological targets, and guiding the design of new therapeutic agents. This guide provides a comprehensive theoretical framework for the nucleophilic behavior of this compound.

Analysis of Potential Nucleophilic Centers

The chemical structure of this compound contains three primary functional groups that could act as nucleophiles: the tertiary amine of the dibenzylglycyl group, the amide group, and the phenolic hydroxyl group. The relative nucleophilicity of these sites is influenced by factors such as electron density, steric hindrance, and resonance effects.

-

Tertiary Amine (N,N-Dibenzylamino Group): The nitrogen atom of the dibenzylamino group possesses a lone pair of electrons, making it a potential nucleophile.[3] Tertiary amines are generally more nucleophilic than secondary or primary amines due to the electron-donating inductive effect of the alkyl (in this case, benzyl) groups.[4] However, the bulky nature of the two benzyl groups can introduce significant steric hindrance, potentially reducing its reactivity towards sterically demanding electrophiles.[4]

-

Amide Group: The amide functional group has two potential nucleophilic atoms: the nitrogen and the oxygen. The lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group, which significantly reduces its nucleophilicity.[1][5] Conversely, the carbonyl oxygen is more nucleophilic than the nitrogen due to its higher electronegativity and the partial negative charge it carries in the resonance hybrid.[6] However, amides are generally considered weak nucleophiles.[7]

-

Phenolic Hydroxyl Group: The oxygen atom of the phenolic hydroxyl group also has lone pairs of electrons and can act as a nucleophile. Its nucleophilicity is generally greater than that of the carboxylic acid hydroxyl group because the negative charge is distributed over only two oxygen atoms in the carboxylate, reducing the charge density on any single oxygen.[8] Deprotonation of the phenolic hydroxyl group to form a phenoxide ion would dramatically increase its nucleophilicity.

Based on these general principles, the predicted order of nucleophilicity for the different sites in this compound is:

Tertiary Amine > Phenolic Oxygen > Amide Oxygen > Amide Nitrogen

This proposed hierarchy is a theoretical prediction and would require experimental validation.

Proposed Nucleophilic Mechanisms of Action

The nucleophilic character of this compound suggests that it could interact with various electrophilic species, including those found in biological systems.

Reaction with Alkylating Agents

The tertiary amine is the most likely site of nucleophilic attack on alkylating agents, such as alkyl halides. This would result in the formation of a quaternary ammonium salt, a reaction commonly observed with tertiary amines.[9]

Hypothetical Reaction Pathway: Quaternization of the Tertiary Amine

References

- 1. quora.com [quora.com]

- 2. prepchem.com [prepchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. brainly.com [brainly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

In Silico Prediction of 5-(N,N-Dibenzylglycyl)salicylamide Bioactivity: A Technical Guide

This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict and characterize the bioactivity of the compound 5-(N,N-Dibenzylglycyl)salicylamide. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to this compound

This compound is a chemical compound with a molecular structure that features a salicylamide core. While its synthesis is documented, primarily as an intermediate in the preparation of other compounds, its specific biological activities are not extensively characterized in publicly available literature.[1][2] The salicylamide scaffold is present in various bioactive molecules, suggesting that this compound could possess therapeutic potential. Salicylamide itself is known for its analgesic, antipyretic, and anti-inflammatory properties, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[3] Furthermore, some salicylamide derivatives have been investigated for applications in treating nervous system-related diseases and as anticancer agents.[4][5][6]

In silico prediction methods offer a rapid and cost-effective approach to hypothesize the bioactivity of uncharacterized compounds, guiding further experimental validation. This guide outlines a detailed in silico protocol for predicting the bioactivity of this compound.

In Silico Bioactivity Prediction Workflow

The following workflow outlines the key steps in the in silico prediction of the bioactivity of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in silico experiments outlined in the workflow.

Compound Preparation

-

3D Structure Generation: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw). The structure is then converted to a 3D conformation using a computational chemistry tool like Open Babel or the builder tools within molecular modeling software (e.g., Schrödinger Maestro, MOE).

-

Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a stable, low-energy conformation. This is performed using a molecular mechanics force field (e.g., MMFF94, OPLS3e) until a convergence criterion is met (e.g., RMSD < 0.01 Å).

Target Identification and Prediction

-

Similarity Search: The chemical structure of this compound is used as a query to search chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds with known biological activities. A Tanimoto coefficient threshold of > 0.85 is typically used to identify close analogs.

-

Reverse Docking: The compound is docked against a library of known protein structures to predict potential biological targets. Web servers and software such as PharmMapper, idTarget, and SuperPred can be utilized for this purpose.

-

Pharmacophore Modeling: A pharmacophore model is generated based on the 3D structure of the compound, identifying key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model is then used to screen 3D databases of protein structures to find potential targets that have a complementary binding site.

Molecular Docking and Binding Analysis

-

Protein Preparation: The 3D crystal structure of a potential target protein (e.g., Cyclooxygenase-2, PDB ID: 5IKR) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.

-

Molecular Docking Simulation: Molecular docking is performed to predict the binding conformation and affinity of the compound within the active site of the target protein. Software such as AutoDock Vina, Glide, or GOLD can be used. The docking protocol involves defining a grid box around the active site and running the docking algorithm to generate a set of possible binding poses.

-

Binding Affinity and Interaction Analysis: The docking results are analyzed to determine the binding affinity (e.g., docking score in kcal/mol) and to visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

ADMET and Druglikeness Prediction

-

Physicochemical Properties: Key physicochemical properties of the compound are calculated, including molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

-

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are predicted using computational models. This can be done using online tools like SwissADME and pkCSM.[7]

-

Druglikeness Evaluation: The compound is evaluated against established druglikeness rules, such as Lipinski's Rule of Five, to assess its potential as an orally bioavailable drug.[7]

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the in silico prediction of this compound's bioactivity.

Table 1: Predicted Physicochemical and Druglikeness Properties

| Property | Predicted Value | Lipinski's Rule of Five |

| Molecular Weight | 388.45 g/mol | < 500 |

| logP | 3.85 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Druglikeness | Pass | 0 Violations |

Table 2: Predicted ADMET Properties

| Parameter | Predicted Value |

| Water Solubility | Moderately soluble |

| GI Absorption | High |

| BBB Permeant | Yes |

| CYP2D6 Inhibitor | Yes |

| AMES Toxicity | Non-toxic |

Table 3: Molecular Docking Results against Potential Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | 3V99 | -8.5 | His367, His372, Gln558 |

| FAAH | 3PPM | -7.9 | Ser241, Ser217, Ile238 |

| Monoamine Oxidase B (MAO-B) | 2V5Z | -10.1 | Tyr435, Gln206, Cys172 |

Potential Signaling Pathway Involvement

Based on the predicted high affinity for COX-2, a key enzyme in the inflammatory response, the following diagram illustrates the potential involvement of this compound in the arachidonic acid signaling pathway. Salicylamide is known to inhibit COX enzymes, which are responsible for converting arachidonic acid into prostaglandins.[3]

Conclusion and Future Directions

The in silico analysis presented in this guide provides a hypothetical framework for investigating the bioactivity of this compound. The preliminary predictions suggest that this compound may exhibit anti-inflammatory and neuro-active properties, with a particularly strong predicted binding affinity for COX-2 and MAO-B. The favorable ADMET and druglikeness profiles indicate its potential as a drug candidate.

These computational predictions serve as a strong foundation for guiding subsequent experimental validation. Future work should focus on:

-

In vitro enzyme assays: To confirm the inhibitory activity against the predicted targets (e.g., COX-2, MAO-B).

-

Cell-based assays: To evaluate the anti-inflammatory and neuroprotective effects in relevant cell models.

-

In vivo animal models: To assess the efficacy and safety of the compound in preclinical models of inflammation and neurological disorders.

By integrating computational predictions with experimental validation, a comprehensive understanding of the bioactivity of this compound can be achieved, potentially leading to the development of a novel therapeutic agent.

References

- 1. prepchem.com [prepchem.com]

- 2. CN101560171A - Method for preparing 5-(N,N-dibenzylglycyl) salicylamide - Google Patents [patents.google.com]

- 3. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 4. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111170884B - Salicylamide compound, preparation method and application thereof - Google Patents [patents.google.com]

- 7. ymerdigital.com [ymerdigital.com]

The Resurgence of a Privileged Scaffold: A Technical Guide to the Pharmacology of Novel Salicylamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The salicylamide scaffold, a seemingly simple aromatic amide, has emerged from the annals of medicinal chemistry to become a "privileged structure" in modern drug discovery. Long recognized for its analgesic and antipyretic properties, the core salicylamide motif is now the foundation for a burgeoning class of novel derivatives with a remarkable breadth of pharmacological activities. These new chemical entities are demonstrating potent antiviral, anticancer, anti-inflammatory, and antimicrobial effects, breathing new life into this versatile scaffold. This technical guide provides an in-depth exploration of the pharmacology of these novel salicylamide derivatives, offering a comprehensive resource for researchers and drug development professionals. We will delve into their diverse mechanisms of action, present key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo activities of representative novel salicylamide derivatives across various therapeutic areas. This data is intended to provide a comparative overview to guide further research and development.

Table 1: Antiviral Activity of Novel Salicylamide Derivatives

| Compound/Derivative | Virus | Assay | Cell Line | IC50/EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| Niclosamide Derivative 10 | SARS-CoV-2 | Plaque Reduction | Vero E6 | 0.057 | >10 | >175 | [1] |

| Niclosamide Derivative 11 | SARS-CoV-2 | Plaque Reduction | Vero E6 | 0.39 | >10 | >25 | [1] |

| Niclosamide Derivative 12 | SARS-CoV-2 | Plaque Reduction | Vero E6 | 0.49 | >10 | >20 | [1] |

| Salicylanilide 13 | SARS-CoV-2 | Plaque Reduction | Vero E6 | 0.74 | >10 | >13 | [1] |

| Compound 50 | Hepatitis B Virus (HBV) | HBV DNA reduction | HepAD38 | 0.52 | 10.45 | 20.1 | [2][3] |

| Compound 56 | Hepatitis B Virus (HBV) | HBV DNA reduction | HepAD38 | 0.47 | 8.27 | 17.6 | [2][3] |

| Compound 11 | Human Adenovirus (HAdV) | CPE Reduction | A549 | 0.08 | >10 | >125 | [4][5] |

| Compound 62 | Human Adenovirus (HAdV) | CPE Reduction | A549 | 0.09 | >10 | >111 | [4][5] |

Table 2: Anticancer Activity of Novel Salicylamide Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Mechanism of Action | Reference |

| O-Alkylamino-tethered Salicylamide 9a (JMX0293) | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 3.38 | STAT3 Phosphorylation Inhibition | [6] |

| Salicylanilide 5-chloropyrazinoate | U87 (Glioblastoma) | MTT Assay | 4.5 | Autophagy Induction | [7] |

| Niclosamide Ethanolamine Salt 3a | Esophageal Adenocarcinoma Cells | Cell Viability | 0.8 - 1.0 | Downregulation of BCL2/MCL1, β-catenin, and p-STAT3 | [8] |

| HDAC Inhibitor 19i | A2780 (Ovarian Cancer) | MTT Assay | 0.49 | HDAC Inhibition | |

| HDAC Inhibitor 19i | A2780 CisR (Cisplatin-Resistant Ovarian Cancer) | MTT Assay | 0.32 | HDAC Inhibition |

Table 3: Anti-inflammatory Activity of Novel Salicylamide Derivatives

| Compound/Derivative | Enzyme/Target | Assay | IC50 (µM) | Reference |

| Salicylate Metabolite (Gentisic Acid) | COX-2 | PGE2 Production Inhibition | ~10-100 | [9] |

| Salicyl-Coenzyme A | COX-2 | PGE2 Production Inhibition | ~100 | [9] |

| Conjugate 14 | COX-2 | Enzyme Inhibition | 5.0 | [10] |

| Conjugate 16 | COX-2 | Enzyme Inhibition | 17.6 | [10] |

Table 4: Antimicrobial Activity of Novel Salicylamide Derivatives

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| Derivative 3f | Staphylococcus aureus | ≤0.03 | [11] |

| Derivative 3g | Clostridium perfringens | ≤0.03 | [11] |

| Derivative 3h | Pasteurella multocida | ≤0.03 | [11] |

| Derivative 3i | Methicillin-resistant S. aureus (MRSA) | ≤0.03 | [11] |

| N-cyclohexyl-2-hydroxybenzamide (15) | Candida albicans ATCC 90028 | 570.05 | [12] |

| N-4-methoxybenzyl-2-hydroxybenzamide (18) | Candida albicans ATCC 90028 | 485.83 | [12] |

Table 5: α1-Adrenolytic Activity of Novel Salicylamide Derivatives

| Compound/Derivative | Receptor | Binding Affinity (pKi) | Reference |

| JJGW01 | α1-adrenoceptor | 8.40 | [13] |

| JJGW02 | α1-adrenoceptor | 8.33 | [13] |

| JJGW03 | α1-adrenoceptor | 8.11 | [13] |

| JJGW07 | α1-adrenoceptor | 7.85 | [13] |

| JJGW11 | α1-adrenoceptor | 8.07 | [13] |

| JJGW12 | α1-adrenoceptor | 7.41 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel salicylamide derivatives. These protocols are intended to serve as a guide for researchers.

Antiviral Activity: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.

Materials:

-

Host cells susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock of known titer

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (salicylamide derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Semi-solid overlay medium (e.g., medium containing agarose or methylcellulose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed host cells in culture plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Virus Infection: When cells are confluent, remove the culture medium and infect the monolayer with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: After viral adsorption, remove the inoculum and wash the cells gently with PBS. Add the semi-solid overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. After staining, gently wash the plates with water and allow them to dry.

-

Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound (salicylamide derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The next day, treat the cells with various concentrations of the salicylamide derivative. Include a vehicle control (solvent only) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control. The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces cell viability by 50%.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to screen for inhibitors of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (salicylamide derivative)

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

96-well plate and plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzymes, heme, arachidonic acid, and the test compound in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.

-

Inhibitor Addition: Add the test compound at various concentrations to the inhibitor wells. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Peroxidase Activity Measurement: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized TMPD at a specific wavelength (e.g., 590 nm) over time.

-

Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (salicylamide derivative)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.

Signaling Pathways and Mechanisms of Action

Novel salicylamide derivatives exert their diverse pharmacological effects by modulating a variety of cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action.

References

- 1. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Structure-Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling [mdpi.com]

- 13. Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-(N,N-Dibenzylglycyl)salicylamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-(N,N-Dibenzylglycyl)salicylamide, an important intermediate in the preparation of pharmaceuticals such as Labetalol.[1][2] The protocol is based on established synthetic methods and includes information on chemical properties, reaction conditions, and purification techniques.

Chemical Properties and Data

The key chemical properties of the reactants and the final product are summarized in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 5-Bromoacetyl salicylamide | C₉H₈BrNO₃ | 258.07 | - | - | 55974-12-4 |

| Dibenzylamine | C₁₄H₁₅N | 197.28 | -6 to -3 | Colorless liquid | 103-49-1 |

| This compound | C₂₃H₂₂N₂O₃ | 374.43 | 168 | Light beige to off-white solid[3][4] | 30566-92-8 |

Experimental Protocol

This protocol details the synthesis of this compound via the reaction of 5-Bromoacetyl salicylamide and Dibenzylamine.[4][5]

Materials:

-

5-Bromoacetyl salicylamide

-

Dibenzylamine

-

Ethyl methyl ketone (2-Butanone) or a mixture of a primary alcohol and water[4][5]

-

Ethyl acetate

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve dibenzylamine in ethyl methyl ketone. The molar ratio of dibenzylamine to 5-bromoacetyl salicylamide should be at least 2:1.[5]

-

Addition of Reactant: While stirring, add 5-Bromoacetyl salicylamide to the solution of dibenzylamine.[4]

-

Reaction: Heat the reaction mixture to reflux and maintain for one hour.[4] Alternatively, the reaction can be carried out under reflux conditions at a temperature not exceeding 40°C.[5]

-

Isolation of Byproduct: After the reaction is complete, a precipitate of dibenzylamine hydrobromide will form. Filter the hot reaction mixture to remove this solid byproduct.[4]

-

Crystallization of Crude Product: Allow the filtrate to cool to room temperature. The crude this compound will crystallize out of the solution.[4]

-

Isolation of Crude Product: Collect the crude product by filtration and allow it to dry.[4] Alternatively, the reaction products can be centrifuged to obtain the crude product.[5]

-

Purification: Recrystallize the crude product from ethyl acetate to yield the pure this compound as an off-white solid.[4][5]

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Visualizations

Reaction Scheme:

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification process.

References

- 1. This compound | 30566-92-8 [chemicalbook.com]

- 2. This compound CAS#: 30566-92-8 [m.chemicalbook.com]

- 3. This compound | CAS 30566-92-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. prepchem.com [prepchem.com]

- 5. CN101560171A - Method for preparing 5-(N,N-dibenzylglycyl) salicylamide - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification of 5-(N,N-Dibenzylglycyl)salicylamide by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 5-(N,N-Dibenzylglycyl)salicylamide, an important intermediate in the synthesis of pharmaceuticals like Labetalol, via recrystallization.[1][2] The described methodology is based on established chemical synthesis and purification procedures.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling and characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂N₂O₃ | [5][6] |

| Molecular Weight | 374.43 g/mol | [5][6] |

| Appearance | Light beige or white powder | [4][5][6] |

| Melting Point | 168 °C - 175 °C | [4][5] |

| Solubility | Soluble in ethyl acetate and methanol. | [3][6] |

| CAS Number | 30566-92-8 | [5] |

Experimental Protocol: Recrystallization of this compound

This protocol details the steps for the purification of crude this compound using ethyl acetate as the recrystallization solvent.

Materials:

-

Crude this compound

-

Ethyl acetate (reagent grade)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

-

Spatula

-

Glass stirring rod

Procedure:

-

Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of ethyl acetate to the flask.

-

Heating: Gently heat the mixture while stirring to facilitate the dissolution of the solid. Continue to add small portions of ethyl acetate until the solid has completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

-

Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a gravity funnel with fluted filter paper. Quickly filter the hot solution to remove the impurities.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size; slower cooling generally results in larger, more well-defined crystals.

-

Cooling: Once the flask has reached room temperature and crystal formation has initiated, place the flask in an ice bath to maximize the precipitation of the purified product.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The final product should be an off-white solid.[3]

Experimental Workflow

The following diagram illustrates the key stages of the recrystallization process.

Caption: Workflow for the recrystallization of this compound.

References

- 1. This compound | 30566-92-8 [chemicalbook.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. prepchem.com [prepchem.com]

- 4. CN101560171A - Method for preparing 5-(N,N-dibenzylglycyl) salicylamide - Google Patents [patents.google.com]

- 5. This compound | CAS 30566-92-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 5-(N,N-Dibenzylglycyl)-salicylamide | CymitQuimica [cymitquimica.com]

Application Notes and Protocols: 5-(N,N-Dibenzylglycyl)salicylamide as a Scaffold for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The salicylamide core is a privileged scaffold in medicinal chemistry, forming the basis of a wide range of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of an amino acid linker at the 5-position of the salicylamide ring, as exemplified by the 5-(glycyl)salicylamide backbone, offers a versatile platform for further structural elaboration and modulation of pharmacological profiles. While 5-(N,N-Dibenzylglycyl)salicylamide is recognized as a key intermediate in the synthesis of the cardiovascular drug Labetalol, its potential as a foundational scaffold for generating libraries of bioactive compounds is an area of growing interest.[1][2] This document provides detailed application notes and protocols based on studies of closely related salicylamide derivatives, offering a blueprint for the exploration of the this compound scaffold in drug discovery.

Featured Application: Anticancer Drug Discovery

Recent research has highlighted the potential of salicylamide derivatives bearing amino acid linkers as potent anticancer agents. These compounds have been shown to exhibit significant anti-proliferative activities against various cancer cell lines, including triple-negative breast cancer (TNBC). The key mechanism of action for some of these derivatives involves the inhibition of the STAT3 signaling pathway, a critical regulator of tumor cell proliferation, survival, and metastasis.

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative activities of a series of O-alkylamino-tethered salicylamide derivatives with different amino acid linkers. These compounds share a common structural framework with this compound, demonstrating the potential for generating potent anticancer agents from this scaffold.

Table 1: Anti-proliferative Activity of Salicylamide Derivatives against Breast Cancer Cell Lines.

| Compound | Linker Amino Acid | R Group | MDA-MB-231 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 10b | (S)-Alanine | H | 6.77 | >10 |

| 11b | (S)-Valine | H | 5.59 | >10 |

| 12b | (S)-Leucine | H | 5.23 | >10 |

| 21b | (S)-tert-Butylglycine | H | 3.22 | 1.62 |

| 24 | Glycine | Boc | 5.34 | 4.48 |

| 9a (JMX0293) | (S)-Phenylalanine | Boc | 3.38 ± 0.37 | Not Reported |

Data extracted from a study on O-alkylamino-tethered salicylamide derivatives.[3]

Table 2: Broad-Spectrum Anti-proliferative Activity of Lead Compounds.

| Compound | MDA-MB-231 IC₅₀ (µM) | MDA-MB-468 IC₅₀ (µM) | T47D IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MCF-10A IC₅₀ (µM) |

| 9a (JMX0293) | 3.38 ± 0.37 | 3.86 ± 0.29 | 2.15 ± 0.18 | 1.89 ± 0.15 | >60 |

| 21b | 3.22 ± 0.25 | 4.12 ± 0.31 | 1.78 ± 0.13 | 1.62 ± 0.11 | 15.3 ± 1.2 |

MCF-10A is a non-tumorigenic breast epithelial cell line, used as a control for cytotoxicity.[3]

Signaling Pathway

The lead compound 9a (JMX0293) from the studied series was found to inhibit the phosphorylation of STAT3, a key event in its activation. Activated STAT3 promotes the transcription of genes involved in cell proliferation and survival. By inhibiting this pathway, these salicylamide derivatives can induce apoptosis in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the evaluation of novel compounds derived from the this compound scaffold.

General Synthesis of Salicylamide Derivatives

This protocol describes a general synthetic route for creating a library of salicylamide derivatives with varying amino acid linkers.

Protocol:

-

Synthesis of this compound:

-

To a stirred solution of dibenzylamine in an appropriate solvent (e.g., ethyl methyl ketone), add 5-bromoacetyl salicylamide.

-

Heat the mixture at reflux for 1 hour.

-

Filter the resulting hydrobromide salt and cool the filtrate to crystallize the crude product.

-

Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure this compound.

-

-

Coupling with Fmoc-protected Amino Acids:

-

To a solution of this compound and an Fmoc-protected amino acid in a solvent such as dichloromethane, add a coupling agent (e.g., HBTU, EDCI) and a base (e.g., DIEA, DMAP).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture and purify the product by column chromatography.

-

-

Fmoc Deprotection:

-

Dissolve the Fmoc-protected intermediate in a solvent like acetonitrile.

-

Add piperidine and stir the mixture at room temperature.

-

After the reaction is complete, remove the solvent under reduced pressure and purify the final compound, often by crystallization or chromatography.

-

In Vitro Anti-proliferative Assay (MTT Assay)

This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

References

Application Notes and Protocols for Developing Antimicrobial Assays for Salicylamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylamide and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] This document provides detailed application notes and standardized protocols for the antimicrobial susceptibility testing of salicylamide derivatives. The aim is to equip researchers, scientists, and drug development professionals with the necessary methodologies to evaluate the efficacy of these compounds against various microbial pathogens. The provided protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]

Data Presentation: Antimicrobial Activity of Salicylamide Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various salicylamide derivatives against a range of bacterial and fungal species. These values have been compiled from multiple studies to provide a comparative overview of their antimicrobial potency.

Table 1: Antibacterial Activity of Salicylamide Derivatives (MIC in µmol/L)

| Derivative | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Clostridium perfringens | Bacillus cereus | Pasteurella multocida | Mycobacterium kansasii | Mycobacterium marinum | Reference |

| Derivative 3f | ≤0.03 | - | - | - | - | 1.58 | ≤0.40 | [4] |

| Derivative 3g | - | - | ≤0.03 | 0.09 | - | - | - | [4] |

| Derivative 3h | - | - | - | - | ≤0.03 | ≤0.43 | - | [4] |

| Derivative 3i | - | ≤0.03 | - | ≤0.03 | - | - | - | [4] |

| 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate | ≥ 0.98 | ≥ 0.98 | - | - | - | - | - | [5] |

Table 2: Antifungal Activity of Salicylamide Derivatives (MIC in µg/mL)

| Derivative | Trichophyton mentagrophytes | Aspergillus fumigatus | Absidia corymbifera | Candida krusei | Reference |

| Salicylanilide Acetates | 0.49 - 31.25 | 0.98 - 31.25 | 0.98 - 31.25 | 1.95 - 31.25 | [6] |

| 4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate | - | - | - | - | [6] |

| 2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylate | - | ≥ 1.95 | - | - | [5] |

Table 3: Antifungal Activity of N-substituted-2-hydroxybenzamides against Candida species (MIC in µM)

| Derivative | Candida albicans ATCC 90028 | Candida albicans CBS 5602 | Candida tropicalis CBS 94 | Candida krusei CBS 573 | Reference |

| N-isobutyl-2-hydroxybenzamide (14) | 1293.73 | 485.83 - 2072.20 | 2587.46 | 485.83 - 2072.20 | [7] |

| N-cyclohexyl-2-hydroxybenzamide (15) | 570.05 | 570.05 | 1140.10 | 570.05 | [7] |

| N-benzyl-2-hydroxybenzamide (16) | - | 550.03 | - | - | [7] |

| N-4-methylbenzyl-2-hydroxybenzamide (17) | 2072.20 | 485.83 - 2072.20 | - | - | [7] |

| N-4-methoxybenzyl-2-hydroxybenzamide (18) | 485.83 | 485.83 | 1943.33 | 485.83 | [7] |

| N-4-fluorobenzyl-2-hydroxybenzamide (22) | 4077.47 | 485.83 - 2072.20 | 2038.74 | - | [7] |

| N-4-chlorobenzyl-2-hydroxybenzamide (23) | 1910.58 | - | - | 485.83 - 2072.20 | [7] |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a salicylamide derivative that inhibits the visible growth of a microorganism.

Materials:

-

Salicylamide derivative

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum

-

Spectrophotometer or McFarland standards

-

Incubator

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of the salicylamide derivative in DMSO. The concentration should be high enough to allow for serial dilutions.

-

Inoculum Preparation:

-

Bacteria: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Fungi (Yeast): Suspend several colonies from a 24-hour culture in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[3]

-

-

Plate Setup:

-

Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the highest concentration of the salicylamide working solution to well 1.

-

Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (broth and inoculum, no compound).

-

Well 12 serves as the sterility control (broth only).

-

-

Inoculation: Add the appropriate volume of the prepared inoculum to each well (except the sterility control) to reach the final desired cell concentration.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the salicylamide derivative that shows no visible growth.

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of a bacterium to a salicylamide derivative.

Materials:

-

Salicylamide derivative

-

Sterile filter paper disks (6 mm)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum

-

Sterile swabs

-

Forceps

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

-

Disk Application:

-

Impregnate sterile filter paper disks with a known concentration of the salicylamide derivative solution.

-

Aseptically place the impregnated disks onto the inoculated agar surface using sterile forceps. Gently press the disks to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of a salicylamide derivative over time.

Materials:

-

Salicylamide derivative

-

Appropriate broth medium

-

Bacterial inoculum

-

Sterile test tubes or flasks

-

Incubator with shaking capabilities

-

Apparatus for serial dilutions and plating (pipettes, tubes, agar plates)

Protocol:

-

Inoculum Preparation: Prepare a logarithmic phase bacterial culture with a starting density of approximately 5 x 10⁵ CFU/mL.

-

Assay Setup: Prepare test tubes containing broth with the salicylamide derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control tube without the compound.

-

Inoculation: Inoculate each tube with the prepared bacterial suspension.

-

Incubation and Sampling: Incubate all tubes at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot from each tube.

-

Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.

-